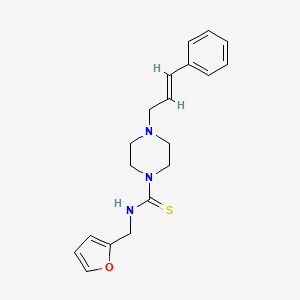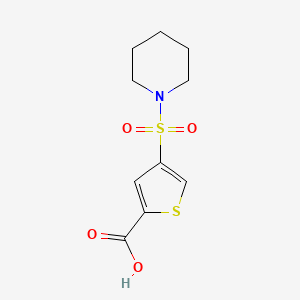
N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. FPPT is a piperazine derivative that possesses a unique chemical structure, which makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to scavenge free radicals, which can cause cellular damage.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been found to reduce oxidative stress and lipid peroxidation in the liver and kidneys. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments is its relatively low toxicity. This compound has been found to have a high safety profile and does not cause significant side effects at therapeutic doses. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, further research is needed to determine the optimal dosing and administration of this compound in different disease models. Finally, the development of new synthesis methods for this compound could lead to the production of higher purity and more cost-effective compounds.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic properties for the treatment of cancer and inflammation. Its unique chemical structure and relatively low toxicity make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in different disease models.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide involves the reaction of piperazine with 3-phenyl-2-propen-1-ol in the presence of sodium hydride. The resulting compound is then reacted with 2-furanmethanethiol to yield this compound. This method is relatively simple and yields high purity this compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to have a protective effect on the liver and kidneys.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c24-19(20-16-18-9-5-15-23-18)22-13-11-21(12-14-22)10-4-8-17-6-2-1-3-7-17/h1-9,15H,10-14,16H2,(H,20,24)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZVJIOGUGWDI-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




